molecular formula C14H14F5NO4 B558102 Boc-L-Pentafluorophenylalanine CAS No. 34702-60-8

Boc-L-Pentafluorophenylalanine

Cat. No. B558102
CAS RN: 34702-60-8
M. Wt: 355.26 g/mol
InChI Key: UZDKQMIDSLETST-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-L-Pentafluorophenylalanine is a chemical compound with the molecular formula C14H14F5NO4 and a molecular weight of 355.26 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of Boc-L-Pentafluorophenylalanine involves the reaction with a base and the anhydride Boc 2 O under either aqueous or anhydrous conditions . Active esters and other derivatives such as Boc-ONH 2 and Boc-N 3 can also be used .


Molecular Structure Analysis

The molecular structure of Boc-L-Pentafluorophenylalanine is represented by the molecular formula C14H14F5NO4 . The InChI representation of the molecule is InChI=1S/C14H14F5NO4/c1-14 (2,3)24-13 (23)20-6 (12 (21)22)4-5-7 (15)9 (17)11 (19)10 (18)8 (5)16/h6H,4H2,1-3H3, (H,20,23) (H,21,22)/t6-/m0/s1 .


Chemical Reactions Analysis

The chemical reactions involving Boc-L-Pentafluorophenylalanine are typically associated with the formation of Boc-protected amines and amino acids . The Boc group is stable towards most nucleophiles and bases .


Physical And Chemical Properties Analysis

Boc-L-Pentafluorophenylalanine has a molecular weight of 355.26 g/mol . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

  • NMR Spectroscopy in Protein Chemistry : Boc-L-Pentafluorophenylalanine derivatives are synthesized to analyze protein-membrane interactions with NMR spectroscopy. These derivatives display distinct (19)F NMR signatures, making them useful tools in this domain (Qin, Sheridan, & Gao, 2012).

  • Peptide Synthesis : It is utilized in native chemical ligation at phenylalanine, which aids in the synthesis of complex peptides. This application is crucial for developing new therapeutic peptides and studying protein functions (Crich & Banerjee, 2007).

  • Protein Synthesis in Translation Systems : Used in the mischarging of Escherichia coli tRNAPhe with photoactivatable analogues of phenylalanine, demonstrating its utility in understanding and manipulating the protein synthesis process (Baldini et al., 1988).

  • Structural Studies of Peptides : The compound aids in understanding the crystal and molecular structure of peptides containing dehydrophenylalanine residues, which is important for designing new materials and drugs (Ciajolo et al., 1990).

  • Coupling Reactions in Peptide Synthesis : It is used in a comparative study of methods to couple hindered peptides, indicating its role in facilitating the synthesis of complex peptide structures (Spencer et al., 2009).

  • Radioiodination in Peptide Synthesis : Boc-L-Pentafluorophenylalanine derivatives are synthesized for radioiodination, which can be used directly in peptide synthesis. This application is significant for labeling peptides for imaging and diagnostic purposes (Wilbur et al., 1993).

  • Biomaterials Development : Its derivatives are investigated for their role in disrupting peptide-based biomaterial assembly, which has implications in developing new materials for diagnostics and therapy (Creasey et al., 2016).

  • Synthesis of β-Amino Acids : Boc-L-Pentafluorophenylalanine esters are used in the synthesis of β-amino acids, which are important in various biochemical and pharmaceutical applications (Babu & Gopi, 1999).

Safety and Hazards

When handling Boc-L-Pentafluorophenylalanine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Mechanism of Action

Target of Action

Boc-L-Pentafluorophenylalanine, also known as (S)-2-((tert-Butoxycarbonyl)amino)-3-(perfluorophenyl)propanoic acid, is a complex organic compound. It’s known that the tert-butoxycarbonyl (boc) group is commonly used in synthetic organic chemistry for the protection of amines .

Mode of Action

The Boc group in Boc-L-Pentafluorophenylalanine plays a pivotal role in the synthesis of multifunctional targets . It’s used for the protection of amino functions, which often occur in the context of synthetic organic chemistry . The Boc group can be introduced into a variety of organic compounds using flow microreactor systems . This process is efficient, versatile, and sustainable compared to the batch .

Biochemical Pathways

The boc group’s introduction into organic compounds can facilitate various chemical transformations . This suggests that Boc-L-Pentafluorophenylalanine may influence a range of biochemical pathways, depending on the specific context of its use.

Pharmacokinetics

The compound’s properties such as its molecular weight (35526) and density (1422±006 g/cm3) are known . These properties could potentially influence its bioavailability and pharmacokinetic behavior.

Result of Action

The molecular and cellular effects of Boc-L-Pentafluorophenylalanine’s action are likely to be context-dependent, given its role in facilitating various chemical transformations . The specific effects would depend on the nature of the organic compounds it interacts with and the biochemical pathways it influences.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Boc-L-Pentafluorophenylalanine. For instance, the efficiency of introducing the Boc group into organic compounds can be enhanced using flow microreactor systems . Additionally, the compound should be stored in a sealed, dry environment at 2-8°C to maintain its stability .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F5NO4/c1-14(2,3)24-13(23)20-6(12(21)22)4-5-7(15)9(17)11(19)10(18)8(5)16/h6H,4H2,1-3H3,(H,20,23)(H,21,22)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDKQMIDSLETST-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-Pentafluorophenylalanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-L-Pentafluorophenylalanine
Reactant of Route 2
Reactant of Route 2
Boc-L-Pentafluorophenylalanine
Reactant of Route 3
Reactant of Route 3
Boc-L-Pentafluorophenylalanine
Reactant of Route 4
Reactant of Route 4
Boc-L-Pentafluorophenylalanine
Reactant of Route 5
Reactant of Route 5
Boc-L-Pentafluorophenylalanine
Reactant of Route 6
Reactant of Route 6
Boc-L-Pentafluorophenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.